![molecular formula C6H11ClO2 B1359904 6-Chlorohexanoic acid CAS No. 4224-62-8](/img/structure/B1359904.png)
6-Chlorohexanoic acid
Overview
Description
6-Chlorohexanoic acid is an organic compound with the chemical formula C6H11ClO2. It is a chlorinated derivative of hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorine atom attached to the sixth carbon of the hexanoic acid chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorohexanoic acid can be synthesized through several methods. One common approach involves the chlorination of hexanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous addition of chlorinating agents to hexanoic acid in a controlled environment to ensure high yield and purity. The product is then subjected to purification processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed:
Substitution: Formation of 6-hydroxyhexanoic acid or 6-aminohexanoic acid.
Oxidation: Formation of 6-chlorohexanal or 6-chlorohexanone.
Reduction: Formation of 6-chlorohexanol or hexane.
Scientific Research Applications
Bioconjugation and Protein Immobilization
One of the significant applications of 6-chlorohexanoic acid is in the field of bioconjugation, particularly for immobilizing proteins and receptors. For instance, researchers have modified macroporous silica gels with derivatives of this compound to capture G protein-coupled receptors (GPCRs) from Escherichia coli lysates. This method has shown high yield and specificity in binding, allowing for further studies on receptor-ligand interactions .
Case Study: GPCR Immobilization
- Objective: To immobilize β2-adrenoceptor and angiotensin receptors.
- Method: Covalent capture using this compound derivatives.
- Results: Successful immobilization demonstrated through morphological characterization and ligand-binding activity .
Material Science
In material science, this compound is utilized to modify surfaces for enhanced properties. Its incorporation into polymer matrices can tailor mechanical and chemical properties suitable for specific applications.
Application Example:
- Modification of Silica Gel: Enhances surface characteristics for better adsorption properties in chromatographic applications .
Drug Discovery
The compound serves as a precursor in synthesizing bioactive molecules that are critical in drug discovery. Its ability to react with various nucleophiles allows for the development of new therapeutic agents.
Notable Research:
- Utilization of this compound as a linker in synthesizing compounds with antidepressant properties has been documented . This research emphasizes its role in developing new pharmaceuticals targeting mental health disorders.
Due to its corrosive nature, handling this compound requires strict safety protocols:
- Use protective gloves and eyewear.
- Store in a cool, dark place away from incompatible materials.
- Follow proper disposal methods as per local regulations.
Mechanism of Action
The mechanism of action of 6-Chlorohexanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
6-Chlorohexanoic acid can be compared with other similar compounds, such as:
6-Bromohexanoic acid: Similar structure but with a bromine atom instead of chlorine. It has different reactivity and applications.
6-Iodohexanoic acid: Contains an iodine atom, which imparts different chemical properties and reactivity.
Hexanoic acid: The parent compound without any halogen substitution, used as a reference for understanding the effects of halogenation.
Uniqueness: The presence of the chlorine atom in this compound makes it more reactive in substitution reactions and imparts unique antimicrobial properties compared to its non-halogenated counterpart .
Biological Activity
6-Chlorohexanoic acid (6-CHA) is a carboxylic acid characterized by a chlorine atom at the sixth position of a six-carbon chain. This compound has garnered attention due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a detailed overview of the biological activity of 6-CHA, supported by data tables, case studies, and research findings.
This compound is synthesized through various methods, one of which involves the reaction of 1,5-dibromopentane with sodium chloroacetate followed by hydrolysis:
The compound is known for its reactivity due to the presence of the chloro group, allowing it to participate in substitution reactions and hydrolysis processes, which can yield various derivatives useful in synthetic chemistry.
The biological activity of 6-CHA is primarily attributed to its ability to interact with specific molecular targets. The chloro group can undergo nucleophilic substitution reactions, while the carboxylic acid functional group can participate in hydrogen bonding and ionic interactions with biological macromolecules.
Enzyme Kinetics and Biochemical Assays
6-CHA has been utilized in enzyme kinetics studies as a substrate. For instance, it has been involved in the immobilization of receptors like CysLTR1 through interactions with haloalkane dehalogenase. This immobilization allows for the stable analysis of receptor-ligand interactions over extended periods .
Antimicrobial Activity
Research indicates that 6-CHA exhibits antimicrobial properties. In a study evaluating various phenolic acids, it was noted that compounds similar to 6-CHA displayed significant antimicrobial activity against Gram-positive bacteria and fungi . The mechanism often involves disrupting microbial membranes, leading to cell death.
Study on Receptor Immobilization
In a notable study, researchers immobilized CysLTR1 using 6-CHA-modified silica gel. The results demonstrated that the immobilized receptors maintained their activity for over 30 days, showcasing the potential for using 6-CHA in developing stable biochemical assays .
Antimicrobial Evaluation
A comprehensive evaluation of antimicrobial activity found that derivatives of 6-CHA could inhibit the growth of various pathogens. For instance, its derivatives showed effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) indicating significant potency .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₆H₁₁ClO₂ |
Molecular Weight | 148.60 g/mol |
Boiling Point | 220 °C |
Melting Point | 24 °C |
Solubility | Soluble in water |
Biological Activity | Target | Effect |
---|---|---|
Antimicrobial | E. coli | MIC: 7.06 mg/mL |
Antimicrobial | Alicyclobacillus acidoterrestris | MIC: 2 μg/mL |
Antimicrobial | Candida albicans | MIC: 80 μg/mL |
Properties
IUPAC Name |
6-chlorohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKSLXUVZVGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195076 | |
Record name | 6-Chlorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-62-8 | |
Record name | 6-Chlorohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4224-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chlorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chlorohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLOROHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWA54WK4TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-chlorohexanoic acid utilized in the synthesis of polymers?
A1: [] this compound serves as a crucial precursor in the multi-step synthesis of Nylon 7, a polyamide known for its desirable textile properties. The process involves converting this compound into alkyl-6-chlorohexanoate, followed by transformation to alkyl-6-cyanohexanoate and finally to alkyl-7-aminoheptanoate. These esters of 7-aminoheptanoic acid are then polymerized to yield Nylon 7. The properties of the resulting Nylon 7, such as melting point and moisture regain, are notably distinct from other nylons like Nylon 6, 8, 9, 10, and 11. You can read more about this in "Nylon 7, a fiber forming polyamide" (https://www.semanticscholar.org/paper/561e73d6f5dbd8313fd0872e342f0c3609b9ee98).
Q2: Can this compound facilitate the immobilization of biomolecules for analytical applications?
A2: [] Yes, this compound plays a crucial role in immobilizing the M3 muscarinic receptor (M3R) onto amino polystyrene microspheres. This immobilization is achieved by exploiting the interaction between the compound and the enzyme haloalkane dehalogenase. The resulting immobilized M3R proves highly effective in characterizing drug-protein interactions, particularly in determining binding thermodynamics and kinetics. This method has been successfully employed to analyze the binding affinities of drugs like scopolamine hydrochloride, atropine sulfate, and pilocarpine to M3R. For more information, refer to "Immobilization of M3 Muscarinic Receptor to Rapidly Analyze Drug—Protein Interactions and Bioactive Components in a Natural Plant" (https://www.semanticscholar.org/paper/52ab1b12877e0b8dcd26218637536f59940f9da7).
Q3: Are there alternative applications of this compound derivatives in material science?
A3: [] While not directly using this compound, researchers have explored the use of similar compounds, such as 2-chlorobutanoic acid, to modify lignosulfonates. These modified lignosulfonates, specifically 1-carboxypropylated lignosulfonates (1-CPRLS), exhibit enhanced properties as coagulants for removing dyes from solutions. This highlights the potential of this compound derivatives in developing novel materials for environmental remediation applications. This research can be found in the publication "Preparation and Coagulation Performance of Carboxypropylated and Carboxypentylated Lignosulfonates for Dye Removal" (https://www.semanticscholar.org/paper/42082928bff1603a2c3faf47bf5f1defe0de86d7).
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